6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
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Description
6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one is a useful research compound. Its molecular formula is C11H10N6O and its molecular weight is 242.242. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class have been used as energetic materials , suggesting that they may interact with chemical or physical processes to release energy.
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their insensitivity towards external stimuli and good detonation performance . This suggests that the compound may interact with its targets to release energy in a controlled manner.
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent thermal stability , which may impact their bioavailability.
Result of Action
Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent detonation performance , suggesting that the compound may cause significant changes at the molecular and cellular level when it interacts with its targets.
Action Environment
Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent thermal stability , suggesting that they may be stable and effective in a wide range of environmental conditions.
Properties
IUPAC Name |
3-anilino-6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c1-7-9(18)13-11-15-14-10(17(11)16-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNIPTDWROQATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2NC3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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